4-Methoxythiophene-2-carbaldehyde
Overview
Description
4-Methoxythiophene-2-carbaldehyde is an organic compound with the molecular formula C6H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methoxy group (-OCH3) and an aldehyde group (-CHO) attached to the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Thiophene derivatives are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Thiophene derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Its predicted boiling point is 2550±200 °C, and its predicted density is 1240±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
A related compound, 4-methoxy-2,2’-bipyrrole-5-carbaldehyde, has been found to arrest the strobilation of moon jellyfish aurelia coerulea .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling, a reaction in which thiophene derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxythiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-methoxythiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Methoxythiophene-2-carboxylic acid.
Reduction: 4-Methoxythiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxythiophene-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of materials such as polymers and dyes.
Comparison with Similar Compounds
4-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
4-Hydroxythiophene-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 4-Methoxythiophene-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
4-methoxythiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-5-2-6(3-7)9-4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDRRIUUCBUIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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